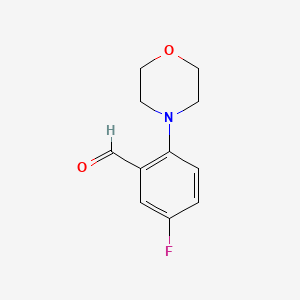

5-Fluoro-2-(morpholin-4-yl)benzaldehyde

Beschreibung

5-Fluoro-2-(morpholin-4-yl)benzaldehyde (CAS: 883535-68-0) is a fluorinated aromatic aldehyde featuring a morpholine substituent at the ortho position relative to the aldehyde group. This compound is synthesized for applications in pharmaceutical intermediates and organic synthesis, as indicated by its inclusion in specialty chemical catalogs with a purity of 95% . The morpholine ring contributes electron-donating effects, while the fluorine atom introduces steric and electronic modifications, influencing reactivity and binding properties.

Eigenschaften

IUPAC Name |

5-fluoro-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHGWDIHGAODKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(morpholin-4-yl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-nitrobenzaldehyde.

Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Morpholine Substitution: The resulting amine undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to yield 5-Fluoro-2-(morpholin-4-yl)benzaldehyde.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Fluoro-2-(morpholin-4-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 5-Fluoro-2-(morpholin-4-yl)benzoic acid.

Reduction: 5-Fluoro-2-(morpholin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that 5-Fluoro-2-(morpholin-4-yl)benzaldehyde exhibits promising anticancer properties. A study evaluated its derivatives against various cancer cell lines, revealing that modifications to the morpholine group significantly influenced antiproliferative activity. For instance, compounds with electron-donating groups on the aromatic ring demonstrated enhanced activity against HT-29 and HepG2 cell lines .

Inhibition of Enzymes

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has been studied for its effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Inhibitors derived from 5-Fluoro-2-(morpholin-4-yl)benzaldehyde showed selective inhibition of MAO-B, suggesting its utility in treating neurological disorders .

Synthetic Chemistry Applications

Building Block for Synthesis

5-Fluoro-2-(morpholin-4-yl)benzaldehyde serves as a valuable building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and pharmaceuticals. For example, it has been employed in the synthesis of novel quinoline derivatives, which have shown significant biological activities .

Photochemical Applications

The compound has also found applications in photochemistry. Its derivatives have been used in photodirected synthesis processes, where light is employed to induce chemical reactions. This method enhances selectivity and efficiency in synthesizing complex organic molecules .

Material Science Applications

Polymer Chemistry

In material science, 5-Fluoro-2-(morpholin-4-yl)benzaldehyde has been utilized to create functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance in various applications, including coatings and adhesives .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Fluoro-2-(morpholin-4-yl)benzaldehyde | HT-29 | 12.5 | Significant growth inhibition |

| 5-Fluoro derivative A | HepG2 | 8.0 | Enhanced activity |

| 5-Fluoro derivative B | SGC-7901 | 15.0 | Moderate activity |

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-Fluoro-2-(morpholin-4-yl)benzaldehyde | MAO-B | 0.51 | >78.4 over MAO-A |

| Derivative C | BChE | 7.00 | Moderate inhibition |

Case Studies

Case Study: Anticancer Screening

In a comprehensive screening of various derivatives of 5-Fluoro-2-(morpholin-4-yl)benzaldehyde, researchers synthesized a series of compounds and tested them against multiple cancer cell lines. The results indicated that certain substitutions on the morpholine ring led to a significant increase in cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study: Photochemical Synthesis

Another study focused on the use of this compound in photochemical reactions to synthesize complex organic molecules efficiently. The researchers demonstrated that light-induced reactions using derivatives of 5-Fluoro-2-(morpholin-4-yl)benzaldehyde yielded higher selectivity and reduced reaction times compared to traditional methods .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(morpholin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom and morpholine ring can influence its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Fluoro-Morpholino Benzaldehydes

Key Compounds :

2-Fluoro-4-(N-morpholino)-benzaldehyde (CAS: 554448-63-4): Fluorine at position 2, morpholine at position 2.

3-Fluoro-4-(N-morpholino)-benzaldehyde (CAS: 495404-90-5): Fluorine at position 3, morpholine at position 3.

4-Fluoro-3-morpholinobenzaldehyde (CAS: 1197193-13-7): Fluorine at position 4, morpholine at position 4.

Comparison :

- Electronic Effects : The position of the fluorine atom alters the electron-withdrawing effects on the aldehyde group. For example, in 5-Fluoro-2-(morpholin-4-yl)benzaldehyde, the fluorine at position 5 (ortho to morpholine) creates a steric hindrance that may reduce aldehyde reactivity compared to para-substituted analogs .

- Spectral Data : NMR shifts vary with substituent positions. For instance, 2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65g) shows a carbonyl signal at δ 10.30 (s) in $^1$H NMR, distinct from simpler aldehydes due to conjugation with the pyrimidine ring .

Ethynyl-Substituted Derivatives

Key Compounds :

5-Fluoro-2-((3-hydroxyoxetan-3-yl)ethynyl)benzaldehyde (4o) : Features an ethynyl-oxetane group.

- IR Data : Strong carbonyl stretch at 1694 cm$^{-1}$, similar to the parent aldehyde, but additional peaks at 3370 cm$^{-1}$ (O–H stretch) highlight hydroxyl interactions .

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde : Contains a methoxyphenyl-ethynyl group.

Trifluoromethyl and Hydroxy-Substituted Analogs

Key Compounds :

4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 708-64-5):

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing aldehyde electrophilicity compared to morpholine-substituted derivatives .

5-Fluoro-2-hydroxybenzaldehyde :

Key Compounds :

2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65g) :

- Application : Used in synthesizing Vascular Adhesion Protein-1 (VAP-1) inhibitors for diabetic nephropathy. Its molecular ion at m/z 288 [M+H]+ correlates with the added pyrimidine moiety .

Morpholin-4-yl (phenyl) methanethione: Bioactivity: Demonstrates weak trypanocidal activity (IC$_{50}$ > 483.09 µM), suggesting morpholine’s role in modulating biological interactions despite low potency .

Tabulated Comparison of Key Properties

Biologische Aktivität

5-Fluoro-2-(morpholin-4-yl)benzaldehyde is an organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound, characterized by its fluorinated aromatic ring and a morpholine substituent, has garnered attention due to its biological activity, particularly as an allosteric modulator and potential anti-cancer agent.

Chemical Structure and Properties

- Molecular Formula : C11H12FNO2

- Molecular Weight : 209.22 g/mol

- Functional Groups : Benzaldehyde, Morpholine, Fluorine

Research has indicated that 5-Fluoro-2-(morpholin-4-yl)benzaldehyde may function as an allosteric modulator of hemoglobin, which could be crucial in treating blood disorders. The binding affinity of this compound with hemoglobin suggests its role in modulating oxygen release and uptake, which has implications for conditions like sickle cell disease and thalassemia .

Biological Activity Overview

The biological activity of 5-Fluoro-2-(morpholin-4-yl)benzaldehyde includes:

- Allosteric Modulation : Enhances or inhibits the activity of hemoglobin.

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess such properties .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Studies :

- In vitro studies have shown that compounds structurally similar to 5-Fluoro-2-(morpholin-4-yl)benzaldehyde exhibit significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds were found to be in the nanomolar range, indicating potent activity .

- Mechanistic Insights :

- Pharmacokinetics :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-(morpholin-4-yl)benzaldehyde?

- The compound can be synthesized via the Willgerodt-Kindler reaction , where morpholine reacts with a fluorinated benzaldehyde precursor under catalytic conditions (e.g., montmorillonite K-10) or microwave irradiation. This method is efficient for introducing the morpholinyl moiety to the aromatic ring while retaining the aldehyde functionality .

- Alkylation/O-allylation methods may also be employed. For example, fluorinated benzaldehydes can undergo nucleophilic substitution with morpholine using potassium carbonate as a base in polar aprotic solvents like DMF, as demonstrated in analogous allylation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the presence of the morpholinyl group (e.g., δ ~3.6–3.8 ppm for N-CH₂ protons) and the aldehyde proton (δ ~9.8–10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., [M+H]+ or [M+Na]+ adducts) .

- IR Spectroscopy : To identify carbonyl stretching (~1690–1700 cm⁻¹) and morpholine-related C-N/C-O vibrations (~1200–1300 cm⁻¹) .

Q. How does the fluorine substituent influence the compound’s reactivity?

- The electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde group, making it more reactive in condensation or nucleophilic addition reactions. It also stabilizes intermediates via resonance effects, as seen in fluorinated benzaldehyde derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while montmorillonite K-10 improves regioselectivity in thioamide syntheses .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and minimizes side products, as demonstrated in analogous thioamide preparations .

- Temperature Control : Lower temperatures (<50°C) prevent aldehyde oxidation, while higher temperatures (>80°C) may accelerate morpholine coupling .

Q. What computational methods aid in predicting the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT) : Models electronic effects of the fluorine and morpholinyl groups on reaction pathways (e.g., charge distribution, frontier molecular orbitals) .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzyme active sites) by analyzing steric and electronic compatibility .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., hindered rotation of the morpholinyl group) that cause splitting or broadening .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra, particularly in aromatic regions influenced by fluorine’s anisotropic effects .

Methodological Challenges and Solutions

Q. What strategies mitigate aldehyde oxidation during storage?

- Inert Atmosphere Storage : Under nitrogen or argon to prevent air-induced oxidation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) or storage in acidic conditions (pH 4–6) .

Q. How to assess the compound’s potential in medicinal chemistry applications?

- In Vitro Bioassays : Test against protozoan parasites (e.g., Trypanosoma brucei) using Alamar Blue assays for IC₅₀ determination, as done for morpholinyl thioamides .

- Cytotoxicity Screening : Use Artemia salina larvae to evaluate selective toxicity, leveraging the fluorine-morpholine synergy for target specificity .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in bioactivity (e.g., low trypanocidal activity vs. cytotoxic potential) suggest the need for structural derivatives to enhance selectivity .

- Comparative Studies : Benchmark against analogs like 5-Fluoro-2-(4-fluorophenoxy)benzaldehyde to isolate the morpholinyl group’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.